Product packaging for 2-Bromo-3,4-dibutylthiophene(Cat. No.:)

2-Bromo-3,4-dibutylthiophene

Cat. No.: B1640825
M. Wt: 275.25 g/mol
InChI Key: VDYWPJQMILGXDY-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis

Halogenated thiophenes are a cornerstone of modern organic synthesis, serving as highly valuable building blocks for the construction of complex molecular architectures. mdpi.comossila.com The presence of a halogen, such as bromine, on the thiophene ring provides a reactive handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Stille reactions. rsc.orgjcu.edu.aupsu.edu These palladium-catalyzed reactions are fundamental methodologies for the formation of new carbon-carbon bonds, enabling chemists to link thiophene units to other aromatic or vinyl groups.

This capability is particularly crucial for the synthesis of π-conjugated oligomers and polymers, where alternating electron-rich and electron-poor units are often desired. researchgate.netacs.orgsigmaaldrich.com The halogen atom's position on the thiophene ring allows for regioselective synthesis, giving precise control over the final structure and, consequently, the material's properties. The reactivity of the carbon-halogen bond makes these derivatives indispensable for creating tailored materials for specific electronic and optoelectronic applications.

Overview of the Thiophene Ring System in Advanced Materials Chemistry

The thiophene ring itself is a five-membered aromatic heterocycle containing a sulfur atom. Its electron-rich nature and inherent aromaticity bestow it with favorable electronic and optoelectronic properties, making it a privileged scaffold in advanced materials chemistry. mdpi.com Thiophene-based materials are integral components in a range of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): Thiophene polymers can act as the semiconducting layer, facilitating charge transport. ossila.comthieme-connect.de

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells, thiophene derivatives are crucial for light absorption and charge separation. sigmaaldrich.comgoogle.com

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain thiophene-containing compounds are harnessed in the emissive layer of OLEDs. mdpi.comossila.com

A significant advantage of the thiophene system is its chemical versatility. The ring can be readily functionalized, for instance, with alkyl chains like the two butyl groups present in 2-Bromo-3,4-dibutylthiophene. These alkyl substituents are not passive; they play a critical role in enhancing the solubility of the resulting oligomers and polymers in common organic solvents. thieme-connect.dersc.org This improved solubility is vital for the solution-based processing and fabrication of thin-film devices.

Research Context of this compound as a Synthetic Building Block

Within this landscape, this compound serves as a specialized and strategic building block. The butyl groups at the 3 and 4 positions ensure that the resulting larger molecules and polymers remain soluble and processable, a common challenge in the field of conjugated materials. The bromine at the 2-position provides a site for controlled, directional growth of molecular chains through cross-coupling chemistry.

Research literature demonstrates its use as a precursor in Stille and Suzuki coupling reactions to create well-defined oligothiophenes and more complex conjugated architectures. psu.eduresearchgate.netthieme-connect.de For example, it is a key starting material for synthesizing multi-topic bipyridine ligands and terthiophenes, which are investigated for their photophysical properties and potential in coordination chemistry. acs.orgthieme-connect.deresearchgate.net The synthesis of its isomer, 2,5-dibromo-3,4-dibutylthiophene, is achieved through the bromination of 3,4-dibutylthiophene (B1250564) with N-bromosuccinimide (NBS), indicating a probable and straightforward synthetic pathway to the title compound. psu.edudoi.org

The compound's utility is highlighted in its role in constructing molecules where precise placement of the thiophene unit is essential for tuning the electronic and physical properties of the final product.

Compound Data

Below are tables summarizing key information and research findings related to the compounds discussed in this article.

Table 1: Physicochemical Properties of this compound and a Related Compound.

PropertyThis compound2-Bromo-3-hexylthiophene
CAS Number 349481-77-269249-61-2 sigmaaldrich.com
Molecular Formula C₁₂H₁₉BrSC₁₀H₁₅BrS sigmaaldrich.com
Molecular Weight 291.25 g/mol 247.20 g/mol sigmaaldrich.com
Boiling Point 305.5±37.0 °C (Predicted)Not available
Density 1.213±0.06 g/cm³ (Predicted)1.240 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not availablen20/D 1.529 sigmaaldrich.com

Table 2: Synthetic Applications of this compound.

Reaction TypeCoupling PartnerProduct TypeCatalyst/ReagentsReference
Stille Coupling Organostannane derivativesTerthiophenes, Conjugated oligomersPd(PPh₃)₄ psu.edu
Suzuki Coupling Thienylboronic acidTerthiophenesNot specified thieme-connect.de
Ligand Synthesis Terminal alkynes, DiiodothiopheneBipyridine frameworks with ethynylthiophene unitsNot specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19BrS B1640825 2-Bromo-3,4-dibutylthiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19BrS

Molecular Weight

275.25 g/mol

IUPAC Name

2-bromo-3,4-dibutylthiophene

InChI

InChI=1S/C12H19BrS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

VDYWPJQMILGXDY-UHFFFAOYSA-N

SMILES

CCCCC1=CSC(=C1CCCC)Br

Canonical SMILES

CCCCC1=CSC(=C1CCCC)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3,4 Dibutylthiophene and Its Precursors

Strategies for the Alkylation of Thiophene (B33073) Ring Systems

The introduction of alkyl chains onto a thiophene ring is a fundamental transformation in the synthesis of thiophene-based materials. While the thiophene ring is aromatic, its reactivity differs from benzene, and certain standard alkylation methods can be problematic. wikipedia.org The direct Friedel-Crafts alkylation of thiophene using catalysts like aluminum halides often leads to low yields and significant resinification due to the instability of the thiophene ring under strong Lewis acid conditions. google.com

More effective and controlled methods have been developed to overcome these challenges. A widely used strategy involves the metalation of the thiophene ring, typically through lithiation, followed by reaction with an alkyl halide. For instance, thiophene can be selectively lithiated at the 2-position using n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an alkyl bromide to furnish the 2-alkylthiophene. mdpi.com For 3,4-disubstitution, starting with a pre-functionalized thiophene, such as 3,4-dibromothiophene (B32776), is a common approach. This precursor can then undergo metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions (e.g., Kumada or Suzuki coupling) with alkyl Grignard reagents or alkylboronic acids, respectively, to install the butyl chains at the desired positions. jcu.edu.au

Alkylation Strategy Reagents Description
Lithiation-Alkylation 1. n-Butyllithium (n-BuLi) 2. Alkyl Halide (e.g., n-propyl bromide)Deprotonation of an acidic C-H bond on the thiophene ring, followed by nucleophilic attack on the alkyl halide. mdpi.com
Kumada Cross-Coupling Alkyl Grignard Reagent (R-MgBr), Ni or Pd catalystCoupling of a halothiophene with a Grignard reagent, effective for forming C-C bonds. jcu.edu.au
Suzuki Cross-Coupling Alkylboronic acid or ester, Pd catalyst, BaseCoupling of a halothiophene with a boronic acid derivative, known for its tolerance of various functional groups. mdpi.com

Regioselective Bromination Protocols for Thiophene Derivatives

Bromination is a key step in functionalizing thiophene rings, creating versatile intermediates for further reactions like cross-coupling. The high electron density of the thiophene ring makes it highly susceptible to electrophilic substitution, reacting significantly faster than benzene. wikipedia.org The primary challenge lies in controlling the position and number of bromine atoms added.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes and their derivatives under mild conditions. researchgate.net It is a convenient and safer alternative to liquid bromine. The reaction is typically carried out in a suitable solvent, such as acetonitrile, N,N-dimethylformamide (DMF), or carbon tetrachloride. nih.govtcichemicals.comresearchgate.net For activated thiophene rings, like those bearing electron-donating alkyl groups, the reaction proceeds readily, often at room temperature or with gentle heating. tcichemicals.comguidechem.com The bromination primarily occurs at the α-positions (C2 and C5), which are the most electronically activated sites adjacent to the sulfur atom. researchgate.net In the case of 3,4-dibutylthiophene (B1250564), where the C3 and C4 positions are occupied, electrophilic attack by the bromine species generated from NBS will selectively occur at the vacant and highly activated C2 or C5 positions. Using one equivalent of NBS ensures mono-bromination to yield the desired 2-Bromo-3,4-dibutylthiophene.

Achieving high regioselectivity in thiophene bromination requires careful control of reaction conditions. Key factors influencing the outcome include:

Substrate: The nature and position of existing substituents on the thiophene ring are the primary determinants of where bromination occurs. Electron-donating groups (like alkyls) activate the ring and direct bromination to the α-positions (C2/C5) and then the β-positions (C3/C4).

Brominating Agent: While molecular bromine can be used, NBS often provides better selectivity for mono-bromination and is experimentally more manageable. guidechem.comstudysmarter.co.uk

Solvent: The choice of solvent can influence the reaction rate and, in some cases, the selectivity. Common solvents include DMF, THF, acetonitrile, and halogenated solvents. researchgate.netresearchgate.net

Temperature: Low temperatures can enhance selectivity, particularly when trying to avoid di- or poly-bromination. Reactions involving lithiation followed by bromination are often conducted at very low temperatures, such as -78 °C, to control the regiochemistry precisely. mdpi.comgoogle.com

For the synthesis of this compound from 3,4-dibutylthiophene, the two butyl groups activate the ring, making the vacant α-positions (2 and 5) electronically equivalent and highly reactive. Therefore, the reaction with one equivalent of NBS is expected to proceed with high selectivity to give the 2-bromo product.

Synthesis of Key Precursors for this compound

The direct precursor, 3,4-dibutylthiophene, is not commonly available commercially and must be synthesized. A practical and efficient route starts from 3,4-dibromothiophene. This starting material can be subjected to a double metal-catalyzed cross-coupling reaction to introduce the two butyl chains. A representative method is the Kumada cross-coupling reaction, which utilizes a Grignard reagent.

The synthesis involves the reaction of 3,4-dibromothiophene with two equivalents of butylmagnesium bromide in the presence of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂). The reaction is typically performed in an ethereal solvent like THF.

Step Reactants Catalyst/Reagents Product
1 3,4-Dibromothiophene, Butylmagnesium bromideNi(dppp)Cl₂, THF3,4-Dibutylthiophene

This method provides a direct and high-yielding pathway to the desired 3,4-dialkylated thiophene core, which can then be carried forward to the bromination step.

While not a direct precursor to this compound, the generation of thiophene aldehydes is a fundamental reaction for creating other functionalized thiophene derivatives. nih.gov The Vilsmeier-Haack-Arnold reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings, including thiophene. organic-chemistry.orgwikipedia.org

The reaction involves treating the thiophene substrate with the Vilsmeier reagent, which is an electrophilic iminium salt. wikipedia.org This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).

The mechanism proceeds via the following steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [Me₂N=CHCl]⁺.

Electrophilic Attack: The electron-rich thiophene ring attacks the Vilsmeier reagent. For an unsubstituted thiophene, this attack occurs preferentially at the C2 position.

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, thiophene-2-carbaldehyde.

Reagent Role in Reaction
Thiophene Aromatic Substrate
N,N-Dimethylformamide (DMF) Formyl group source
Phosphorus oxychloride (POCl₃) Activating agent for DMF
Water (during workup) Hydrolyzes the iminium intermediate to the aldehyde

This protocol provides a reliable route to thiophene-2-carbaldehydes, which are versatile building blocks in organic synthesis.

Derivatization from this compound for Advanced Synthons

This compound is an important intermediate for creating advanced synthons, which are molecular fragments used in chemical synthesis to build larger, more complex molecules. The strategic location of the bromine atom at the 2-position of the thiophene ring allows for selective functionalization. This is primarily achieved through metal-halogen exchange or cross-coupling reactions, enabling the introduction of a wide variety of functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

A foundational method for activating brominated thiophenes is the halogen-metal exchange reaction to form a potent organolithium nucleophile. researchgate.netwikipedia.org This transformation is typically accomplished by treating this compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi). researchgate.netwikipedia.org The reaction is kinetically controlled and highly efficient, proceeding rapidly even at cryogenic temperatures to prevent side reactions. researchgate.netsciencemadness.org

The process involves the exchange of the bromine atom on the thiophene ring with a lithium atom from the n-butyllithium, generating the highly reactive intermediate, 3,4-dibutyl-2-thienyllithium, and butyl bromide as a byproduct. The resulting thienyllithium species is a powerful nucleophile and a strong base, which can then be reacted with a diverse range of electrophiles to introduce new functional groups at the 2-position of the thiophene core. The choice of solvent is crucial, as it can affect the stability and reactivity of the organolithium intermediate. researchgate.net Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.net

Table 1: Reaction Conditions for Organolithium Intermediate Formation

Parameter Condition Rationale
Reagent n-Butyllithium (n-BuLi) Standard strong base for efficient halogen-metal exchange. wikipedia.org
Solvent Diethyl ether or Tetrahydrofuran (THF) Inert solvent that stabilizes the organolithium intermediate. researchgate.net
Temperature -78 °C to -100 °C Minimizes side reactions and decomposition of the reactive intermediate. researchgate.netsciencemadness.org
Atmosphere Inert (Nitrogen or Argon) Prevents quenching of the highly reactive organolithium species by atmospheric oxygen or moisture.

To prepare this compound for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, it can be converted into an organotin (stannylated) derivative. jcu.edu.au This derivatization, known as stannylation, involves the replacement of the bromine atom with a trialkylstannyl group, typically trimethylstannyl (-Sn(CH₃)₃) or tributylstannyl (-Sn(C₄H₉)₃). The resulting 2-(trialkylstannyl)-3,4-dibutylthiophene is a stable, isolable compound that serves as a key precursor for forming new carbon-carbon bonds. jcu.edu.au

The stannylation is generally achieved by reacting the brominated thiophene with an organotin reagent, such as hexamethyldistannane (B1337061) (Me₃SnSnMe₃) or bis(tributyltin), in the presence of a palladium(0) catalyst. The catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the oxidative addition of the aryl bromide and subsequent transmetalation with the organotin reagent. This method provides a versatile route to functionalized thiophenes that are crucial for the synthesis of conjugated polymers and other complex organic materials.

Table 2: Typical Conditions for Palladium-Catalyzed Stannylation

Parameter Condition Purpose
Substrate This compound The starting aryl bromide.
Reagent Hexamethyldistannane (Me₃SnSnMe₃) Source of the trimethylstannyl group.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Facilitates the carbon-tin bond formation.
Solvent Anhydrous Toluene or Dioxane Provides an inert medium for the reaction.
Temperature 80 - 110 °C (Reflux) Provides the necessary activation energy for the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon) Protects the palladium(0) catalyst from oxidation.

Chemical Reactivity and Transformation of 2 Bromo 3,4 Dibutylthiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective in facilitating a variety of cross-coupling reactions involving aryl halides like 2-bromo-3,4-dibutylthiophene. The choice of reaction—Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig—depends on the desired final product, whether it be a conjugated polymer, an ethynyl-bridged system, or a nitrogen-containing functional material.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the realm of thiophene (B33073) chemistry, it is a key technique for the synthesis of polythiophenes and other conjugated systems. The reaction couples an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.

For this compound, this reaction can be employed for polymerization by reacting it with a diboron (B99234) derivative of a comonomer or by first converting it into a thiophene boronic acid or ester and then polymerizing it. While specific studies detailing the Suzuki polycondensation of this compound are not extensively documented, the reaction conditions are well-established for structurally similar monomers like 2-bromo-3-alkylthiophenes. The process generally involves a Pd(0) catalyst, often generated in situ, and an aqueous base. The choice of catalyst, ligand, and base is crucial for achieving high molecular weight and controlling the polymer's final properties.

Table 1: Representative Conditions for Suzuki-Miyaura Polycondensation of Brominated Thiophenes

ParameterTypical ConditionsRole in Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the C-C bond formation.
LigandPPh₃, P(o-Tol)₃Stabilizes the palladium center and influences reactivity.
BaseK₃PO₄, Na₂CO₃, Cs₂CO₃Activates the organoboron species.
Solvent SystemToluene/Water, Dioxane/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature80-110 °CProvides energy to overcome the activation barrier.

The Stille coupling reaction is another cornerstone of polymer synthesis, particularly for creating π-conjugated systems. This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. It is highly valued for its tolerance of a wide variety of functional groups and for its effectiveness in constructing complex polymer backbones.

In the context of this compound, Stille polycondensation would typically involve its reaction with a bis(stannyl) comonomer, such as 2,5-bis(trimethylstannyl)thiophene. This approach allows for the creation of well-defined alternating copolymers. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. Catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently used, often in combination with phosphine (B1218219) ligands.

Table 2: General Parameters for Stille Coupling in Thiophene Polymerization

ComponentExampleFunction
OrganohalideThis compoundElectrophilic coupling partner.
Organostannane5,5'-Bis(trimethylstannyl)-2,2'-bithiopheneNucleophilic coupling partner.
CatalystPd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Facilitates the cross-coupling cycle.
SolventToluene, DMF, DioxaneDissolves reactants and catalyst.
Temperature90-120 °CDrives the reaction to completion.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne). This reaction is instrumental in synthesizing conjugated systems where aromatic or heteroaromatic rings are linked by acetylene (B1199291) units, known as aryl alkynes or enynes. rsc.orgcmu.edu

For this compound, a Sonogashira reaction with a terminal alkyne, such as phenylacetylene (B144264) or ethynyltrimethylsilane, would yield a 2-alkynyl-3,4-dibutylthiophene derivative. The reaction is uniquely co-catalyzed by both a palladium complex and a copper(I) salt (typically copper(I) iodide) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. cmu.edubeilstein-journals.org This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature. nih.gov

Table 3: Key Components for Sonogashira Coupling Reactions

ComponentTypical ReagentPurpose
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary catalyst for the cross-coupling cycle.
Copper(I) Co-catalystCuIFacilitates the reaction with the alkyne.
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)Acts as a solvent and neutralizes the HBr byproduct.
Terminal AlkynePhenylacetylene, 1-HexyneProvides the sp-carbon component.
SolventTHF, DMFOften the amine base serves as the solvent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging. organic-chemistry.org By applying this methodology to this compound, nitrogen atoms can be incorporated into the conjugated system, either as part of the main chain or as pendant groups.

This reaction involves coupling the bromothiophene with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand (e.g., BINAP, Xantphos) and base (e.g., NaOt-Bu, Cs₂CO₃) is critical to the success of the reaction and depends on the specific amine being used. wikipedia.orgresearchgate.net This method opens pathways to synthesizing novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 4: Optimized Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterReagent/ConditionSignificance
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Phosphine LigandXantphos, BINAP, XPhosCrucial for catalyst stability and reaction efficiency.
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Facilitates deprotonation of the amine.
AmineAniline, Morpholine, DiphenylamineThe nitrogen source for the C-N bond.
SolventToluene, DioxaneAnhydrous, non-protic solvent is required.

Polymerization Mechanisms and Control

The synthesis of poly(3,4-dibutylthiophene) from its bromo-derivative requires precise control over the polymerization mechanism to achieve desirable material properties. A key factor in this control is the regioregularity of the polymer chain, which dictates the polymer's ability to self-assemble into ordered structures, thereby influencing its electronic and optical characteristics.

For substituted polythiophenes, regioregularity refers to the specific orientation of the side chains along the polymer backbone. In the polymerization of a monomer like this compound, three types of couplings between monomer units can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings leads to a regioregular polymer, which can adopt a more planar conformation, enhancing π-orbital overlap and charge carrier mobility. cmu.edunist.gov In contrast, regioirregular polymers, with a random mix of couplings, have twisted backbones that disrupt conjugation. cmu.edu

Methods such as Grignard Metathesis (GRIM) polymerization are highly effective for producing regioregular poly(3-alkylthiophene)s. cmu.edu This approach would involve treating this compound with a Grignard reagent like methylmagnesium bromide. This leads to a halogen-metal exchange, forming a thienyl Grignard species in situ. The subsequent addition of a nickel or palladium catalyst, such as Ni(dppp)Cl₂, initiates a chain-growth polymerization that proceeds with high regioselectivity, yielding poly(3,4-dibutylthiophene) with a high HT content. cmu.edu Control over the monomer-to-catalyst ratio in these chain-growth polymerizations also allows for predictable control over the polymer's molecular weight.

Controlled Chain-Growth Mechanisms in Thiophene Polymerization

Controlled chain-growth polymerization methods are crucial for synthesizing well-defined conjugated polymers with predictable molecular weights and low polydispersity. For thiophene derivatives like this compound, Kumada catalyst-transfer polycondensation (KCTP) represents a prominent chain-growth mechanism. This method typically involves the polymerization of a Grignard-functionalized thiophene monomer, such as 2-(chloromagnesio)-3,4-dibutyl-5-bromothiophene, catalyzed by a nickel complex, often Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane).

The polymerization proceeds in a chain-growth manner, where the catalyst transfers along the growing polymer chain. This "living" characteristic allows for the synthesis of polymers with molecular weights that are directly proportional to the monomer-to-catalyst ratio and exhibit narrow molecular weight distributions (polydispersity index, PDI). For instance, studies on the KCTP of structurally similar 2-bromo-3-alkylthiophenes have demonstrated the ability to produce polymers with controlled molecular weights and low PDIs. rsc.org

The reaction mechanism involves the oxidative addition of the C-Br bond of the monomer to the Ni(0) catalyst, followed by transmetalation with another monomer unit and reductive elimination to form a C-C bond, regenerating the Ni catalyst which then continues the propagation. The bulky butyl side chains in this compound are expected to enhance the solubility of the resulting poly(3,4-dibutylthiophene) and influence the polymer's morphology and electronic properties. While specific data for this compound is not extensively reported, the expected outcomes based on analogous systems are summarized in the table below.

Table 1: Expected Polymer Characteristics from Controlled Chain-Growth Polymerization of this compound via KCTP

Monomer/Catalyst Ratio Expected Number-Average Molecular Weight (Mn, kDa) Expected Polydispersity Index (PDI)
50 15 - 20 < 1.3
100 30 - 40 < 1.3
200 60 - 80 < 1.4

Electropolymerization of Functionalized Thiophene Monomers

Electropolymerization is another powerful technique for the synthesis of conjugated polymer films directly onto an electrode surface. For this compound, electropolymerization would proceed through the oxidative coupling of the monomer at the 2- and 5-positions. The process is typically carried out in a three-electrode electrochemical cell containing the monomer and a supporting electrolyte in a suitable organic solvent.

The mechanism of electropolymerization of thiophenes involves the initial oxidation of the monomer to form a radical cation. This radical cation can then couple with another radical cation or a neutral monomer, followed by deprotonation to form a dimer. The dimer, having a lower oxidation potential than the monomer, is then oxidized and continues to propagate the polymer chain. The resulting polymer film is deposited on the electrode surface in its oxidized, conductive state.

The electrochemical behavior of the resulting poly(3,4-dibutylthiophene) film can be characterized by cyclic voltammetry (CV). The CV of the polymer film would typically show a reversible redox wave corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone. The potential of these redox peaks provides information about the electronic properties of the polymer. For poly(3,4-dialkylthiophenes), the oxidation potential is influenced by the electron-donating nature of the alkyl groups.

Table 2: Representative Electrochemical Data for Poly(3,4-dialkylthiophene) Films

Polymer Oxidation Onset Potential (V vs. Ag/AgCl) Peak Oxidation Potential (V vs. Ag/AgCl)
Poly(3,4-dibutylthiophene) (expected) 0.6 - 0.8 0.9 - 1.1
Poly(3,4-ethylenedioxythiophene) (for comparison) -0.2 - 0.0 0.1 - 0.3

Functionalization Strategies

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. This allows for the tuning of the electronic and optical properties of the thiophene unit. Palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions are particularly effective for this purpose. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org

To introduce electron-donating moieties, this compound can be reacted with arylboronic acids or esters (in the Suzuki reaction) or organostannanes (in the Stille reaction) that are substituted with electron-donating groups like alkyl, alkoxy, or amino groups. nih.gov Conversely, to introduce electron-withdrawing moieties, the coupling partners would be substituted with groups such as cyano, nitro, or ester functionalities.

For example, a Suzuki coupling reaction between this compound and 4-methoxyphenylboronic acid would yield 2-(4-methoxyphenyl)-3,4-dibutylthiophene, where the methoxy (B1213986) group acts as an electron-donating group. This would be expected to lower the oxidation potential and red-shift the absorption spectrum of the molecule.

Table 3: Examples of Functionalization Reactions on this compound

Coupling Partner Functional Group Introduced Expected Electronic Effect
4-tolylboronic acid 4-methylphenyl Electron-donating
4-cyanophenylboronic acid 4-cyanophenyl Electron-withdrawing
Tributyl(4-methoxyphenyl)stannane 4-methoxyphenyl Electron-donating
Tributyl(4-nitrophenyl)stannane 4-nitrophenyl Electron-withdrawing

Multi-site Polymerization and Ligand Design

The structure of this compound offers multiple sites for functionalization and polymerization, which can be exploited to create complex polymer architectures and functional ligands. The primary reactive site is the C-Br bond at the 2-position. However, the C-H bond at the 5-position can also be activated for C-H arylation reactions, providing a pathway for "multi-site" polymerization or functionalization.

For instance, after an initial functionalization at the 2-position via a Suzuki or Stille reaction, the resulting 2-aryl-3,4-dibutylthiophene can undergo a subsequent C-H activation/arylation at the 5-position to introduce a second, different aryl group. This step-wise approach allows for the synthesis of unsymmetrically substituted 2,5-diaryl-3,4-dibutylthiophenes.

In the context of ligand design, 3,4-disubstituted thiophenes can be used to create bidentate ligands. For example, functionalization at both the 2- and 5-positions with coordinating groups (e.g., phosphine or pyridine (B92270) moieties) can lead to the formation of ligands that can chelate to metal centers. The butyl groups at the 3- and 4-positions can provide steric hindrance and influence the coordination geometry and catalytic activity of the resulting metal complexes. The development of thiophene-based ligands is an active area of research for applications in catalysis and materials science. nih.gov

Integration of 2 Bromo 3,4 Dibutylthiophene Units in Advanced Materials

Design and Synthesis of Conjugated Oligomers Incorporating 3,4-Dibutylthiophene (B1250564) Units

The incorporation of 3,4-dibutylthiophene into conjugated oligomers is a strategic approach to fine-tune the optoelectronic and physical properties of these materials. The butyl side chains enhance solubility, enabling solution-based processing, and can influence the morphology and intermolecular interactions in the solid state.

Oligothiophenes are well-defined, short-chain analogues of polythiophenes that are instrumental in understanding the fundamental structure-property relationships of their polymeric counterparts. The introduction of 3,4-dibutylthiophene units into oligothiophene backbones is a key strategy for creating soluble and processable materials. The bulky butyl groups prevent excessive aggregation, which can otherwise lead to poor solubility and film-forming properties.

Research has shown that the electronic properties of oligothiophenes are highly dependent on their chain length and substitution pattern. For instance, the oxidation potential of oligothiophenes decreases with increasing chain length, indicating a better stabilization of the positive charge in the corresponding radical cation. This trend is a hallmark of increasing effective conjugation along the oligomer backbone. The presence of alkyl substituents, such as the dibutyl groups in 3,4-dibutylthiophene, can further modulate these properties through steric and electronic effects.

Conjugated systems containing metal-chelating units like bipyridine and terpyridine have garnered significant interest for their potential in sensing, catalysis, and molecular electronics. Bridging these ligand frameworks with 3,4-dibutylthiophene units creates sophisticated oligomeric structures with tunable electronic and photophysical properties.

A series of soluble polybipyridine ligands, from dimers to pentamers, have been synthesized where the bipyridine units are bridged by a 3,4-dibutyl-2,5-diethynylthiophene spacer and end-capped by a 3,4-dibutyl-2-ethynylthiophene unit. acs.org These oligomers were synthesized using palladium(0)-catalyzed Sonogashira cross-coupling reactions. acs.org The photophysical properties of these oligomers revealed that the fluorescence quantum yield remained relatively constant across the series, which was attributed to the symmetrical nature of the molecules where each bipyridine unit is surrounded by identical 3,4-dibutylthiophene units. acs.org This symmetry helps to localize charge transfer states at similar energy levels. acs.org

OligomerNumber of Bipyridine UnitsAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield
Dimer23984680.23
Trimer34064720.24
Tetramer44124750.22
Pentamer54164780.21

This table presents the photophysical data for a series of oligomeric bipyridine ligands bridged by 3,4-dibutylthiophene units. acs.org

Development of Conjugated Polymers and Copolymers for Organic Electronics

The polymerization of 2-bromo-3,4-dibutylthiophene, either as a homopolymer or with other comonomers, leads to the formation of high-performance conjugated polymers for various organic electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The properties of poly(3,4-dialkylthiophene)s are significantly influenced by the nature of the alkyl side chains. The use of 3,4-dibutylthiophene monomers leads to polymers with good solubility in common organic solvents, which is crucial for device fabrication via solution-based techniques. The butyl groups also affect the polymer's conformation and solid-state packing, which in turn influences its electronic properties such as charge carrier mobility.

The composition of copolymers can be varied to fine-tune their properties. For example, copolymerizing 3,4-dibutylthiophene with other thiophene (B33073) monomers allows for the modulation of the polymer's band gap, energy levels, and morphology. Electrochemical copolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) with different feed ratios has been shown to produce copolymers with tunable electrical and optical properties. nih.gov For instance, the oxidation onset potential of the copolymers shifted from -0.41 V to -0.16 V as the molar ratio of DTT in the feed increased, indicating a change in the electronic structure of the resulting polymers. nih.gov While this example does not use 3,4-dibutylthiophene, it illustrates the principle of how varying comonomer ratios can tune polymer properties.

Copolymers containing both electron-rich thiophene units and electron-deficient thiazole (B1198619) units are of interest due to their potential for intramolecular charge transfer, which can lead to materials with low band gaps. The regioregularity of these copolymers, which refers to the specific orientation of the monomer units in the polymer chain, is a critical factor in determining their properties.

Head-to-tail (HT) coupling in poly(3-alkylthiophene)s generally leads to more planar backbones, enhanced π-π stacking, and higher charge carrier mobilities compared to regioirregular polymers containing head-to-head (HH) and tail-to-tail (TT) linkages. cmu.edu The introduction of bulky substituents at the 3 and 4 positions of the thiophene ring, such as in 3,4-dibutylthiophene, can influence the regioselectivity of the polymerization. While steric hindrance from the dibutyl groups might be expected to disrupt regioregularity, controlled polymerization techniques can still yield highly regioregular materials. The regioregulation in copolymers of thiophene and thiazole has been shown to be influenced by the tendency of the polymer to form a stacked structure, which can favor a specific connectivity.

Alternating copolymers, where donor (D) and acceptor (A) units are arranged in a regular D-A-D-A sequence, are a major class of materials for organic solar cells. The incorporation of 3,4-dibutylthiophene as a donor unit in combination with various acceptor moieties can lead to polymers with tailored electronic properties.

For example, alternating copolymers of oligothiophene units and the electron-deficient benzothiadiazole (BTD) unit have been synthesized. These polymers exhibit broad absorption spectra, covering a significant portion of the solar spectrum, and have shown promise in bulk-heterojunction solar cells. The properties of these copolymers can be fine-tuned by altering the length of the oligothiophene segment.

CopolymerOligothiophene UnitOptical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
PTh6BTDHexathiophene1.65-5.10-3.45
PTh8BTDOctathiophene1.62-5.05-3.43
PTh4TTBTDThieno[3,2-b]thiophene-bridged quarterthiophene1.70-5.15-3.45

This table shows the electrochemical and optical properties of alternating copolymers of different oligothiophene units with benzothiadiazole. lnu.edu.cn

The introduction of dialkoxybenzothiadiazole (ROBT) and difluorobenzothiadiazole (DFBT) as acceptor units in combination with thiophene donors has also been explored. korea.ac.kr The variation in the alkyl chains on the ROBT unit was found to modulate intermolecular packing and influence the photovoltaic performance of the resulting copolymers. korea.ac.kr

Supramolecular Assembly and Molecular Architectures

The functional unit this compound serves as a versatile building block in the construction of advanced materials, largely due to its capacity for self-assembly into ordered supramolecular structures. This self-organization is dictated by a complex interplay of non-covalent forces, which direct the arrangement of individual molecules into well-defined, higher-order architectures. The strategic placement of the butyl chains at the 3 and 4 positions of the thiophene ring significantly influences the solubility and processing characteristics of the resulting materials, while also playing a crucial role in directing the assembly process. These supramolecular architectures are fundamental to the performance of organic electronic devices, where charge transport is highly dependent on intermolecular organization and packing. nih.gov

Non-Covalent Interactions in 3,4-Dibutylthiophene-Containing Systems

The supramolecular assembly of systems containing 3,4-dibutylthiophene units is governed by a variety of non-covalent interactions. sciprofiles.com The aromatic thiophene core and the aliphatic butyl side chains contribute distinct yet complementary forces that stabilize the resulting molecular arrangements. Quantum chemical computations and analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), have provided significant insight into the nature of these interactions in thiophene clusters. uit.nonih.gov

Key non-covalent interactions identified in thiophene-based systems include:

π-π Stacking (C···C): The electron-rich thiophene rings tend to stack on top of each other, a common feature in aromatic and heteroaromatic molecules. This interaction is crucial for charge transport along the stacking direction in organic semiconductors. researchgate.net

Hydrogen Bonding: Various types of weak hydrogen bonds contribute to the stability of the assemblies. These include CH···π interactions, where a hydrogen atom on a butyl chain interacts with the π-system of a neighboring thiophene ring, as well as CH···S interactions. researchgate.net

Sulfur-Involved Interactions (S···S and C···S): The sulfur atom in the thiophene ring can participate in specific intermolecular contacts, including sulfur-sulfur and carbon-sulfur interactions, which help to define the orientation of adjacent molecules. researchgate.net

Van der Waals Forces (H···H): The flexible dibutyl side chains introduce significant van der Waals and hydrophobic interactions. These forces are critical for the close packing of the molecules and influence the solubility of the material in organic solvents, which is essential for solution-based processing techniques.

Theoretical studies on thiophene clusters have characterized the properties of these non-covalent bonds by identifying their bond critical points (BCPs) using QTAIM analysis. uit.nonih.gov A positive value of the Laplacian of electron density (∇²ρ) at a BCP is indicative of non-covalent bonding. nih.gov Generally, a larger electron density (ρ) value at the BCP corresponds to a stronger interaction. nih.gov

Interaction TypeDescriptionTypical Electron Density (ρ) Range (e/a₀³)Typical Laplacian of Electron Density (∇²ρ) Range (e/a₀⁵)
π-π StackingInteraction between the π-orbitals of adjacent thiophene rings.0.002 - 0.0350.024 - 0.139
CH···π Hydrogen BondInteraction between a C-H bond and the π-system of a thiophene ring.0.002 - 0.0350.024 - 0.139
CH···S Hydrogen BondInteraction between a C-H bond and a sulfur atom.0.002 - 0.0350.024 - 0.139
S···S InteractionInteraction between the sulfur atoms of two thiophene molecules.Data not specified in sourcesData not specified in sources
Van der Waals ForcesInteractions between the alkyl (dibutyl) side chains.Data not specified in sourcesData not specified in sources

Note: The electron density and Laplacian ranges for hydrogen bonds are based on general criteria cited in studies of thiophene clusters. nih.gov Specific values for each interaction type in a 3,4-dibutylthiophene system would require dedicated computational analysis.

Formation of Molecular Chains and Wires

The this compound molecule is an essential monomer for the synthesis of conjugated polymers, which can be considered molecular chains or wires. The bromine atom at the 2-position provides a reactive site for various cross-coupling polymerization reactions, such as Kumada and Suzuki coupling, allowing for the formation of long poly(3,4-dibutylthiophene) chains. researchgate.net

The polymerization process links the monomer units together, typically in a head-to-tail fashion, creating an extended π-conjugated backbone. This backbone is responsible for the material's ability to conduct charge. The 3,4-dibutyl side chains are not part of the conjugated backbone but are critical for the properties of the resulting polymer. They ensure that the polymer is soluble in common organic solvents, enabling the use of cost-effective fabrication techniques like spin-coating and printing to create thin films for electronic devices.

The length and packing of these polymer chains significantly affect the material's electronic properties. Molecular dynamics simulations on similar poly(3,4-ethylenedioxythiophene) (PEDOT) systems have shown that polymer chain lengths can be influenced by polymerization conditions such as temperature. nih.gov For instance, studies on PEDOT have found average chain lengths ranging from 6 to 11 monomer units, with the chain length being limited by the diffusivity of the reacting monomers and oligomers. nih.gov Although crystallization can begin during the polymerization phase, it predominantly occurs during the subsequent solvent evaporation step when forming a solid film. nih.gov The interdigitation of the butyl chains between adjacent polymer backbones dictates the intermolecular spacing and ordering (crystallinity) within the solid state, which in turn governs the efficiency of charge hopping between chains, a key mechanism for conductivity in these molecular wires.

Advanced Characterization Methodologies for 2 Bromo 3,4 Dibutylthiophene Derivatives

Spectroscopic Analysis for Structural Elucidation and Electronic Interactions

Spectroscopic methods are fundamental in confirming the chemical structure, determining molecular weight, and analyzing the electronic transitions within these thiophene-based materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Polymer Chain Length Estimation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Bromo-3,4-dibutylthiophene and its resulting polymers. In ¹H NMR analysis of the monomer, distinct signals corresponding to the thiophene (B33073) ring proton and the protons of the two butyl chains would be expected. The chemical shifts and coupling constants of the aromatic proton provide definitive evidence of the substitution pattern on the thiophene ring. For instance, protons on a thiophene ring typically appear in the aromatic region of the spectrum (around δ 7.0-8.0 ppm). uomphysics.net The integration of the signals allows for the determination of the relative number of protons in different chemical environments, confirming the presence and integrity of the butyl substituents.

Upon polymerization to form poly(3,4-dibutylthiophene), ¹H NMR spectroscopy remains crucial for verifying the polymer structure. The disappearance of the signal corresponding to the bromine atom's position and a broadening of the signals for the butyl chains and the thiophene backbone are indicative of successful polymerization. Furthermore, NMR can be used to estimate the polymer chain length and regioregularity, which significantly influence the material's electronic properties.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the monomer and the repeating unit of the polymer will give a distinct signal, allowing for complete structural assignment.

Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound and Poly(3,4-dibutylthiophene)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Monomer: Thiophene Ring Proton ~ 7.0 ~ 125-130
Monomer: Thiophene Ring Carbons - ~ 110-145
Polymer: Thiophene Backbone Broadened signals Broadened signals
Butyl Chain Protons (-CH₂-) ~ 1.3 - 2.8 ~ 22 - 35
Butyl Chain Protons (-CH₃) ~ 0.9 ~ 14

Note: These are estimated ranges and can vary based on solvent and specific molecular environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and confirm the polymerization of this compound. The FTIR spectrum of the monomer would show characteristic absorption bands for C-H stretching vibrations of the butyl groups (typically in the 2850-2960 cm⁻¹ region) and the aromatic C-H stretching of the thiophene ring. researchgate.net

The polymerization process can be monitored by observing changes in the FTIR spectrum. The formation of poly(3,4-dibutylthiophene) is confirmed by the appearance of bands characteristic of the polythiophene backbone. These include the C=C symmetric stretching vibrations of the thiophene ring (around 1450 cm⁻¹) and the C-S stretching mode (around 820 cm⁻¹). researchgate.net These spectral features serve as a "vibrational fingerprint" for the polymer, confirming its successful synthesis and providing qualitative information about its structure. researchgate.net

Table 2: Key FTIR Absorption Bands for Poly(3,4-dibutylthiophene)

Wavenumber (cm⁻¹) Vibrational Mode Reference
2850 - 2960 Aliphatic C-H stretching (butyl groups) mdpi.com
~ 1450 C=C symmetric stretching (thiophene ring) researchgate.net
~ 1380 -CH₃ deformation (butyl groups) mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Delocalization and Bandgap Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of conjugated polymers like poly(3,4-dibutylthiophene). The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In conjugated systems, this corresponds to a π-π* transition.

The UV-Vis spectrum of the monomer, this compound, would show absorption at shorter wavelengths. Upon polymerization, a significant red-shift (bathochromic shift) in the absorption maximum (λ_max) is observed. This shift is a direct consequence of the extended π-conjugation along the polymer backbone, which decreases the HOMO-LUMO energy gap. scispace.com The position of λ_max provides qualitative information about the effective conjugation length of the polymer chain; longer conjugation lengths lead to absorption at longer wavelengths.

From the onset of the absorption edge in the UV-Vis spectrum, the optical bandgap (E_g) of the polymer can be estimated. The bandgap is a critical parameter that determines the polymer's potential use in optoelectronic devices. For polythiophene derivatives, the bandgap typically decreases as the degree of polymerization increases, eventually approaching a limiting value. mdpi.com

Table 3: Typical Electronic Properties of Polythiophene Derivatives

Parameter Description Typical Value Range
λ_max Wavelength of maximum absorption 400 - 600 nm

| Optical Bandgap (E_g) | Energy difference between HOMO and LUMO | 2.0 - 2.5 eV |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of the this compound monomer. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides an exact molecular mass, confirming the elemental composition. The calculated molecular weight for C₁₂H₁₉BrS is approximately 275.05 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), which would result in two molecular ion peaks separated by 2 Da. nist.gov This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

For the characterization of the resulting polymer, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS can be employed to determine the molecular weight distribution (polydispersity) of the polymer sample.

Electrochemical Characterization Techniques

Electrochemical methods are vital for probing the redox properties of this compound and for both synthesizing and characterizing its conductive polymer form.

Cyclic Voltammetry for Redox Properties and Electropolymerization Behavior

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the oxidation and reduction processes of this compound and to carry out its electropolymerization. mdpi.com During a CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured.

The CV of the monomer in a suitable electrolyte solution will show an irreversible oxidation peak at a specific potential. This potential corresponds to the energy required to remove an electron from the molecule, leading to the formation of a radical cation. This initial oxidation is the first step in the electropolymerization process. dtic.mil

When the potential is repeatedly cycled, new redox peaks appear and grow with each cycle. researchgate.net This behavior is characteristic of the deposition of an electroactive polymer film—poly(3,4-dibutylthiophene)—onto the electrode surface. The increasing current in the redox peaks indicates the growth of the conductive polymer film. mdpi.com

Once the polymer film is formed, its electrochemical properties can be studied by running a CV in a monomer-free electrolyte solution. dtic.mil The resulting voltammogram will show reversible oxidation (p-doping) and reduction (p-dedoping) peaks. From these peaks, key parameters such as the oxidation potential can be determined. These values are crucial for understanding the polymer's stability and for estimating the energy levels of its HOMO and LUMO, which are fundamental to its application in electronic devices. mdpi.com

Table 4: Information Obtained from Cyclic Voltammetry of this compound

Measurement Significance
Monomer Oxidation Potential Indicates the ease of initiating polymerization.
Polymer Redox Peaks Shows the reversible doping/dedoping process of the polymer film.
Increase in Peak Current with Cycles Confirms the deposition and growth of a conductive polymer film. researchgate.net

| HOMO/LUMO Energy Levels | Can be estimated from the onset potentials of oxidation and reduction. |

Spectroelectrochemistry for In Situ Analysis of Electronic States

Spectroelectrochemistry is a powerful analytical technique that provides real-time insights into the changes in the electronic structure of a material as its oxidation state is electrochemically altered. nist.gov This in situ method combines the principles of spectroscopy (typically UV-Vis-NIR) and electrochemistry to monitor the generation of charge carriers, such as polarons and bipolarons, which are fundamental to the conductive properties of conjugated polymers. rsc.orgresearchgate.net

When a potential is applied to a thin film of a poly(3,4-dibutylthiophene) derivative, the polymer undergoes oxidation (p-doping) or reduction (n-doping). This process involves the removal or addition of electrons from the polymer backbone, leading to the formation of localized charge carriers. These new electronic states introduce new energy levels within the bandgap of the polymer, which can be observed as changes in the optical absorption spectrum.

In a typical spectroelectrochemical experiment, a thin film of the polymer is deposited on a transparent conductive electrode (e.g., indium tin oxide-coated glass) and immersed in an electrolyte solution. mdpi.com As the applied potential is incrementally changed, a series of UV-Vis-NIR spectra are recorded.

Research Findings:

In its neutral state, a poly(3,4-dibutylthiophene) derivative typically exhibits a strong π-π* transition in the visible region of the spectrum. Upon oxidation, the intensity of this band decreases, and new absorption bands emerge at lower energies (longer wavelengths), often in the near-infrared (NIR) region. These new bands are characteristic of the formation of polarons (radical cations) and, at higher oxidation levels, bipolarons (dications). researchgate.net

The table below illustrates representative data from a spectroelectrochemical analysis of a poly(3,4-dibutylthiophene) derivative film, showing the evolution of absorption maxima as a function of the applied potential.

Applied Potential (V vs. Ag/AgCl)π-π* Transition (nm)Polaron Band (nm)Bipolaron Band (nm)
0.0485--
+0.4480850-
+0.8470870>1400
+1.2460->1400

These spectral changes are reversible, demonstrating the ability of the material to be switched between its neutral and doped states. The analysis of these spectral changes provides crucial information about the stability of the charge carriers and the electronic band structure of the polymer.

Morphological and Structural Analysis

The arrangement of polymer chains in the solid state significantly influences the material's electronic and physical properties. X-ray diffraction and size exclusion chromatography are essential techniques for probing the morphology and structure of this compound-based polymers.

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In the context of conjugated polymers, XRD provides valuable information about the packing of polymer chains, including the lamellar stacking of backbones and the π-stacking distance between adjacent chains. researchgate.net These structural parameters are critical for charge transport, as efficient charge hopping occurs through closely packed π-systems.

Thin films of poly(3,4-dibutylthiophene) derivatives often exhibit a semi-crystalline structure with ordered domains embedded in an amorphous matrix. nih.gov The XRD pattern of such a film typically shows distinct peaks corresponding to different crystallographic planes.

Research Findings:

The XRD pattern of a poly(3,4-dibutylthiophene) derivative film typically displays a series of (h00) reflections at low angles (2θ), which correspond to the lamellar spacing between the polymer backbones separated by the alkyl side chains. researchgate.net A broader peak at higher angles is often attributed to the π-stacking distance between the thiophene rings of adjacent chains.

The table below presents typical structural parameters for a poly(3,4-dibutylthiophene) derivative film as determined by XRD analysis.

Reflection2θ (degrees)d-spacing (Å)Interpretation
(100)5.416.3Lamellar spacing
(200)10.88.2Second-order lamellar spacing
(010)23.53.8π-stacking distance

The lamellar spacing is influenced by the length of the alkyl side chains, while the π-stacking distance is a measure of the interchain electronic coupling. A smaller π-stacking distance generally leads to better charge transport properties. The orientation of the crystalline domains relative to the substrate can also be determined from XRD measurements, which is important for applications in devices like thin-film transistors. nist.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. nsf.gov This information is crucial as the molecular weight of a conjugated polymer can significantly impact its solubility, processability, and the morphology of thin films. nih.govmdpi.com

In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can diffuse into the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.

Research Findings:

The synthesis of poly(3,4-dibutylthiophene) derivatives can result in polymers with varying average molecular weights and polydispersity indices (PDI). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all chains have the same length.

The table below shows representative GPC data for three different batches of a poly(3,4-dibutylthiophene) derivative, highlighting the variations in molecular weight and polydispersity that can be achieved and analyzed.

Sample IDNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI = Mw/Mn)
PDBT-115.225.81.70
PDBT-228.551.31.80
PDBT-345.185.71.90

Controlling the molecular weight and achieving a narrow PDI is often desirable for consistent material properties and device performance. GPC is an indispensable tool for quality control during polymer synthesis and for studying the influence of molecular weight on the final properties of the material. nih.gov

Theoretical and Computational Investigations of 2 Bromo 3,4 Dibutylthiophene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 2-Bromo-3,4-dibutylthiophene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic ground state.

Detailed research findings from these calculations would typically involve the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that helps in predicting the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites most susceptible to chemical attack. For this compound, the sulfur atom and the thiophene (B33073) ring are expected to be electron-rich, while the bromine atom would create a region of lower electron density.

Hypothetical Data from DFT Calculations:

ParameterHypothetical ValueSignificance
HOMO Energy-6.20 eVIndicates the ionization potential and electron-donating ability.
LUMO Energy-0.85 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.35 eVCorrelates with chemical reactivity and electronic transition energy.
Dipole Moment1.8 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for understanding the conformational flexibility imparted by the two butyl side chains.

The simulations would model the movement of each atom in the molecule by solving Newton's equations of motion. This would allow for the exploration of the potential energy surface of the molecule, identifying the most stable, low-energy conformations of the butyl chains. The orientation of these aliphatic chains significantly influences how the molecules pack in the solid state, which in turn affects the bulk properties of the material, such as its melting point and charge transport characteristics in organic electronic devices.

MD simulations can also be extended to larger systems to model intermolecular interactions. By simulating a collection of this compound molecules, one can study how they interact with each other in a liquid or solid phase. These simulations would reveal information about the dominant non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the material's morphology and cohesion.

Computational Modeling of Polymerization Pathways and Regioselectivity

Substituted thiophenes like this compound are important monomers for the synthesis of conducting polymers, specifically poly(3,4-dibutylthiophene). Computational modeling can provide deep insights into the polymerization mechanisms and predict the resulting polymer structure.

The polymerization of brominated thiophenes often proceeds via cross-coupling reactions. Quantum chemical calculations can be used to model the reaction pathways for the formation of dimers, trimers, and larger oligomers. By calculating the activation energies for different coupling possibilities (e.g., head-to-tail vs. head-to-head), the regioselectivity of the polymerization can be predicted. Regioselectivity is a critical factor that influences the electronic and optical properties of the resulting polymer. A highly regioregular polymer, with a consistent head-to-tail linkage, typically exhibits better charge carrier mobility.

These computational models can also investigate the influence of catalysts and reaction conditions on the polymerization process, helping to optimize the synthesis of polymers with desired properties.

Prediction of Spectroscopic and Electrochemical Properties

Computational chemistry offers methods to predict various spectroscopic and electrochemical properties of this compound, which can be invaluable for interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Similarly, the vibrational frequencies of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. This aids in the assignment of vibrational modes to specific molecular motions.

The electrochemical behavior, such as oxidation and reduction potentials, can be estimated from the calculated HOMO and LUMO energies through correlations or by simulating the electron transfer process in the presence of a solvent model. These predictions are vital for assessing the suitability of the material for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes.

Hypothetical Predicted Spectroscopic and Electrochemical Data:

PropertyHypothetical Predicted Value
Maximum UV-Vis Absorption (λmax)255 nm
First Oxidation Potential (vs. Fc/Fc+)1.1 V
1H NMR Chemical Shift (Thiophene H)~7.0 ppm
13C NMR Chemical Shift (C-Br)~112 ppm

Future Research Trajectories and Emerging Applications

Novel Synthetic Routes for Enhanced Yield and Sustainability

The future synthesis of 2-Bromo-3,4-dibutylthiophene and related dialkylthiophenes is geared towards improving efficiency, reducing environmental impact, and ensuring scalability. Traditional methods for the synthesis of brominated thiophenes often involve multi-step processes with harsh reagents. Future research is focused on developing more direct and sustainable synthetic pathways.

One promising avenue is the exploration of C-H activation/bromination reactions on a 3,4-dibutylthiophene (B1250564) precursor. This approach could offer a more atom-economical route, minimizing waste and avoiding the use of organometallic intermediates. Furthermore, the development of green catalytic systems, for instance, employing earth-abundant metal catalysts or even metal-free conditions, is a key area of investigation. Research into mechanochemical methods, which reduce or eliminate the need for bulk solvents, also presents a sustainable alternative to conventional solution-phase synthesis. A patent has described a method for synthesizing 2-bromothiophene (B119243) using bromine-containing wastewater, highlighting a move towards more environmentally conscious chemical production. mdpi.com

Synthetic ApproachPotential AdvantagesResearch Focus
Direct C-H BrominationAtom economy, reduced stepsCatalyst development (e.g., palladium, copper)
Green CatalysisLower toxicity, cost-effectiveEarth-abundant metal catalysts, organocatalysis
MechanochemistryReduced solvent waste, energy efficiencyOptimization of reaction conditions and scalability
Flow ChemistryImproved control, safety, and scalabilityReactor design and process optimization

These novel synthetic strategies aim to not only make the production of this compound more economical but also to align its manufacturing with the principles of green chemistry, a crucial aspect for its potential large-scale industrial applications.

Exploration of New Cross-Coupling Catalysis for Thiophene (B33073) Derivatives

This compound is an ideal substrate for a variety of cross-coupling reactions, which are fundamental for the synthesis of more complex molecules and polymers. The bromine atom at the 2-position of the thiophene ring provides a reactive site for the formation of new carbon-carbon bonds. Future research in this area will likely focus on overcoming the challenges associated with the cross-coupling of sterically hindered thiophenes and developing more efficient and versatile catalytic systems.

The Suzuki-Miyaura, Stille, and Kumada coupling reactions are well-established methods for the functionalization of bromothiophenes. sciengine.commdpi.com However, the presence of two butyl groups at the 3 and 4-positions in this compound can present steric challenges that may hinder the efficiency of these reactions. Therefore, the development of new catalysts with bulky and electron-rich ligands that can facilitate the coupling of such sterically demanding substrates is a significant research direction. For instance, palladium catalysts with bulky phosphine (B1218219) ligands have shown promise in the Suzuki-Miyaura cross-coupling of sterically hindered arenes. nih.gov

Furthermore, direct C-H arylation is emerging as a powerful alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalized organometallic reagents. Applying this methodology to couple this compound with various aromatic partners could provide a more streamlined and atom-economical route to novel conjugated materials.

Cross-Coupling ReactionKey FeaturesFuture Research Directions
Suzuki-Miyaura Uses boronic acids; generally tolerant of various functional groups. sciengine.comDevelopment of catalysts for sterically hindered substrates; use of greener solvent systems.
Stille Employs organotin reagents; versatile for a wide range of substrates.Mitigating the toxicity of tin reagents; developing tin-free alternatives.
Kumada Utilizes Grignard reagents; highly effective for forming C-C bonds. mdpi.comImproving functional group tolerance; controlling selectivity in polyfunctional molecules.
Direct C-H Arylation Avoids pre-functionalization of one coupling partner; high atom economy.Expanding the scope of suitable coupling partners; improving regioselectivity.

The exploration of these new catalytic methods will be crucial for unlocking the full synthetic potential of this compound, enabling the creation of a diverse library of thiophene-based materials with tailored properties.

Tailoring Molecular Architecture for Specific Optoelectronic Functions

The optoelectronic properties of materials derived from this compound are intrinsically linked to their molecular architecture. By strategically modifying the structure of polymers and oligomers based on this building block, researchers can fine-tune their electronic and optical characteristics for specific applications.

A key factor influencing these properties is the regioregularity of the polymer chain in poly(3,4-dibutylthiophene). The arrangement of the monomer units (head-to-tail, head-to-head, or tail-to-tail) significantly impacts the planarity of the polymer backbone and, consequently, the extent of π-conjugation. cmu.edu Head-to-tail coupling generally leads to more planar structures with smaller bandgaps and higher charge carrier mobilities. cmu.edu Future research will focus on developing synthetic methods that provide precise control over the regioregularity of poly(3,4-dibutylthiophene) to optimize its performance in electronic devices.

The introduction of different functional groups and the creation of donor-acceptor architectures are other powerful strategies for tuning optoelectronic properties. For example, copolymerizing 3,4-dibutylthiophene with electron-deficient units can lower the bandgap of the resulting polymer, shifting its absorption and emission to longer wavelengths. acs.org The length and branching of the butyl side chains also play a crucial role in determining the solubility, processability, and solid-state packing of the materials, which in turn affect their electronic performance. researchgate.netresearchgate.net

Architectural FeatureImpact on Optoelectronic PropertiesResearch Goal
Regioregularity Affects planarity, π-conjugation, and charge mobility. cmu.eduAchieving high head-to-tail coupling for enhanced performance.
Donor-Acceptor Structure Narrows the bandgap, enabling absorption of lower energy photons. acs.orgDesigning materials with tunable absorption for solar cells and sensors.
Side-Chain Engineering Influences solubility, morphology, and intermolecular interactions. researchgate.netresearchgate.netOptimizing processability and solid-state packing for improved device efficiency.
Fused Ring Systems Enhances planarity and rigidity of the conjugated backbone.Developing materials with high charge carrier mobility for transistors.

By systematically exploring these architectural parameters, scientists can design and synthesize a new generation of thiophene-based materials with precisely tailored optoelectronic functions for applications ranging from solar cells to light-emitting diodes and transistors.

Integration into Emerging Organic Electronic Devices Beyond Current Applications

Building on the ability to tailor its molecular architecture, derivatives of this compound are poised for integration into a variety of emerging organic electronic devices. The unique properties of poly(3,4-dibutylthiophene) and its copolymers, such as solution processability, tunable electronic properties, and mechanical flexibility, make them attractive candidates for applications beyond conventional organic electronics.

One exciting frontier is the development of flexible and transparent electronics. Thiophene-based polymers can be deposited from solution onto flexible substrates to create devices such as rollable displays, wearable sensors, and smart textiles. The dibutyl side chains in materials derived from this compound can enhance their solubility and compatibility with printing techniques, facilitating the large-area and low-cost fabrication of such devices.

In the realm of energy, these materials could find use in next-generation solar cells, including perovskite and tandem solar cells, where they can function as hole-transporting layers or as components of the active layer. Their tunable energy levels and broad absorption spectra are advantageous for maximizing light harvesting and device efficiency. Furthermore, the electrochemical properties of functionalized polythiophenes make them suitable for applications in organic batteries and supercapacitors, contributing to the development of flexible energy storage solutions.

Emerging Device ApplicationRole of Thiophene DerivativesKey Advantages
Flexible and Wearable Electronics Active semiconducting layer in transistors and sensors.Solution processability, mechanical flexibility, biocompatibility.
Perovskite and Tandem Solar Cells Hole-transporting layer or absorber layer component.Tunable energy levels, high charge mobility, good film-forming properties.
Organic Thermoelectrics Thermoelectric material for waste heat recovery.Low thermal conductivity, tunable electrical conductivity.
Neuromorphic Computing Active material in organic synaptic transistors.Ion-conducting properties, synaptic plasticity.

The versatility of this compound as a building block will enable the creation of materials that can be seamlessly integrated into these and other innovative electronic systems, driving progress in fields from consumer electronics to renewable energy and advanced computing.

Development of Bio-integrated Materials and Sensors Based on Functionalized Thiophenes

The unique properties of thiophene-based materials also open up exciting possibilities at the interface of electronics and biology. The development of bio-integrated materials and sensors from functionalized thiophenes, including derivatives of this compound, is a rapidly growing area of research.

The inherent softness and flexibility of thiophene-based polymers make them mechanically compatible with biological tissues, reducing the risk of inflammation and rejection when used in biomedical implants. This, combined with their electronic conductivity, makes them ideal candidates for applications such as neural interfaces, where they can be used to record and stimulate neural activity with high fidelity.

Furthermore, the surface of these materials can be readily functionalized with biomolecules such as enzymes, antibodies, and DNA. This allows for the creation of highly specific and sensitive biosensors for the detection of various analytes, from glucose and cholesterol to pathogens and cancer biomarkers. The electronic signal transduction in these sensors can provide rapid and quantitative results, making them suitable for point-of-care diagnostics and continuous health monitoring.

Bio-integrated ApplicationFunction of Thiophene-based MaterialDesired Properties
Neural Interfaces Electrode coating for recording and stimulation.Biocompatibility, low impedance, mechanical flexibility.
Biosensors Transducer for converting biological events into electronic signals.High sensitivity and selectivity, surface functionalization capability.
Drug Delivery Systems Electrically responsive matrix for controlled drug release.Biocompatibility, tunable conductivity, controlled degradation.
Tissue Engineering Conductive scaffold for promoting cell growth and differentiation.Biocompatibility, appropriate mechanical properties, electrical stimulation capability.

The ability to tailor the chemical, physical, and electronic properties of materials derived from this compound will be instrumental in advancing the field of bioelectronics, leading to the development of innovative medical devices and diagnostic tools that can seamlessly integrate with the human body.

Q & A

Q. Regioselectivity factors :

  • Electron-donating butyl groups at the 3- and 4-positions deactivate the thiophene ring, favoring bromination at the less hindered 2-position.
  • Steric effects from bulky substituents further guide bromine placement .

Basic Question: What advanced spectroscopic techniques validate the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for butyl chains (δ 0.8–1.6 ppm) and thiophene protons (δ 6.5–7.2 ppm) confirm substitution patterns.
    • ¹³C NMR : Peaks at δ 110–140 ppm verify aromatic carbons, while δ 20–35 ppm corresponds to butyl carbons .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the bromine’s position and molecular geometry (e.g., C-Br bond length ~1.9 Å) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) match the expected molecular weight (C₁₂H₁₉BrS: ~273.2 g/mol) .

Advanced Question: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom serves as a leaving group, enabling participation in transition metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Pd catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with boronic acids to form biaryl derivatives.
    • Example: Reaction with phenylboronic acid yields 2-aryl-3,4-dibutylthiophene .
  • Buchwald-Hartwig Amination : Bromine displacement by amines forms C-N bonds for functionalized heterocycles .
  • Methodological Considerations :
    • Catalyst loading : 1–5 mol% Pd ensures efficiency.
    • Solvents : Tetrahydrofuran (THF) or toluene at reflux (80–110°C) .

Advanced Question: What computational approaches predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to assess binding affinities .
  • Reactivity Descriptors : Fukui indices identify regions prone to electrophilic attack (e.g., sulfur atom in thiophene) .

Q. Table 1: Comparative Electronic Properties of Brominated Thiophenes

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
This compound-6.2-1.74.5
3-Bromo-2,5-dibutylthiophene-6.0-1.54.5
Non-brominated analog-5.8-1.34.5
Data derived from DFT calculations .

Basic Question: What are the optimal storage conditions for this compound to prevent degradation?

Answer:

  • Temperature : Store at 0–4°C in airtight containers to inhibit thermal decomposition .
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-Br bond .
  • Stability Tests : Periodic NMR or HPLC analysis monitors purity over time .

Advanced Question: How do steric and electronic effects in this compound impact its utility in organic semiconductors?

Answer:

  • Steric Effects : Bulky butyl groups enhance solubility in organic solvents (e.g., chloroform), aiding thin-film fabrication .
  • Electronic Effects : The bromine atom lowers the LUMO level, improving electron transport properties.
  • Device Fabrication :
    • OFETs : Charge carrier mobility (~10⁻³ cm²/V·s) measured via transfer line method .
    • OLEDs : Electroluminescence spectra (λₑₘ ~450 nm) correlate with HOMO-LUMO gaps .

Advanced Question: What methodologies assess the enzyme inhibitory potential of this compound derivatives?

Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
  • Molecular Dynamics Simulations : Predict binding modes and residence times in enzyme active sites .
  • Case Study : Derivatives showed IC₅₀ = 2.1 μM against tyrosine kinase, comparable to 3’-Bromo-2,2-dimethylbutyrophenone (IC₅₀ = 1.8 μM) .

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